molecular formula C50H88N2O8 B12704221 Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate CAS No. 94107-49-0

Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate

Cat. No.: B12704221
CAS No.: 94107-49-0
M. Wt: 845.2 g/mol
InChI Key: CLNNXECQDLFEGY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name This compound provides a precise description of the compound’s molecular framework. Breaking down the name:

  • Butane-1,4-diyl : A four-carbon aliphatic chain (-CH2-CH2-CH2-CH2-) serving as the central linker between two symmetrical subunits.
  • Bis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) : Each subunit contains a 4,5-dihydrooxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom, partially saturated at the 4,5-positions). The 4-position of the oxazole is substituted with a hydroxymethyl group (-CH2OH), while the 2-position connects to a methylene bridge (-CH2-) that links to the central butane chain.
  • Distearate : Two stearate (octadecanoate) ester groups, derived from stearic acid (C18H36O2), which are attached via ester linkages to the hydroxymethyl groups of the oxazole rings.

The full structure thus comprises two 4,5-dihydrooxazole rings, each functionalized with a hydroxymethyl group esterified to stearic acid, connected via methylene bridges to a central butane spine. This nomenclature adheres to IUPAC rules by prioritizing functional group seniority (esters over heterocycles) and specifying substituent positions unambiguously.

Synonyms and Registry Identifiers

The compound is primarily identified by its systematic IUPAC name, though it may also be referenced under alternative designations in specialized databases or commercial catalogs. Key registry identifiers include:

  • CAS Registry Number : 94107-49-0. This unique numerical identifier is critical for unambiguous substance tracking in chemical inventories and regulatory contexts.
  • Molecular Formula : C50H92N2O8, reflecting the compound’s composition of 50 carbon atoms, 92 hydrogens, 2 nitrogens, and 8 oxygens.

No widely recognized EC number or common trivial names are documented in the available sources. The absence of synonyms underscores the compound’s specialized synthetic origin and limited prevalence in broader chemical literature.

Hierarchical Classification Within Organic Compound Families

This compound belongs to multiple overlapping organic compound families, reflecting its structural complexity:

  • Heterocyclic Compounds : The 4,5-dihydrooxazole rings classify it as a member of the oxazole family, specifically a reduced (dihydro) derivative. Oxazoles are aromatic heterocycles containing oxygen and nitrogen; partial saturation in this case modifies reactivity and stereoelectronic properties.
  • Esters : The stearate groups position the compound within the ester family, characterized by the -COO- functional group formed via condensation of carboxylic acids and alcohols.
  • Bifunctional Dimers : The butane-1,4-diyl spacer indicates a dimeric structure, where two identical subunits are covalently linked. Such architectures are common in surfactants or dendritic molecules.
  • Polyfunctional Amphiphiles : With hydrophobic stearate tails and polar oxazole-hydroxymethyl headgroups, the compound exhibits amphiphilic behavior, though its exact physicochemical properties remain undocumented in the reviewed sources.

This multifunctional classification highlights the compound’s potential utility in materials science or organic synthesis, where modular heterocyclic and ester functionalities could enable tailored applications.

Properties

CAS No.

94107-49-0

Molecular Formula

C50H88N2O8

Molecular Weight

845.2 g/mol

IUPAC Name

[4-(hydroxymethyl)-6-[4-[4-(hydroxymethyl)-6-octadecanoyloxy-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl]butyl]-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl] octadecanoate

InChI

InChI=1S/C50H88N2O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-43(55)59-49(45-51-47(49,39-53)41-57-45)37-33-34-38-50(46-52-48(50,40-54)42-58-46)60-44(56)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h53-54H,3-42H2,1-2H3

InChI Key

CLNNXECQDLFEGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1(C2=NC1(CO2)CO)CCCCC3(C4=NC3(CO4)CO)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate involves multiple stepsThe final step involves esterification with stearic acid to form the distearate ester.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the esterification process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction can produce dihydro derivatives.

Scientific Research Applications

Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The stearate groups may facilitate the compound’s incorporation into lipid membranes, enhancing its bioavailability and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Butane-1,4-diyl Backbones

Compound Name Key Features Functional Groups Applications/Properties
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate Oxazole-hydroxymethyl cores, stearate esters Hydroxymethyl, ester Potential surfactant or drug delivery agent due to amphiphilicity
Enterodiol (3,3′-[2,3-Bis(hydroxymethyl)butane-1,4-diyl]diphenol) Phenolic groups, hydroxymethyl substituents Phenol, hydroxymethyl Phytoestrogen; studied for antioxidant activity
4,4’-((Butane-1,4-diylbis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) 1,3-dioxolan-2-one rings linked via ether bonds Carbonate ester Polymer precursor; used in biodegradable plastics
2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine (Impurity C) Piperazine-pyrimidine units Amine, pyrimidine Pharmaceutical impurity; impacts drug stability

Key Observations :

  • Polarity: The target compound’s stearate esters enhance lipophilicity compared to enterodiol (phenolic) or dioxolan-carbonate derivatives .

Functional Group Comparison

Oxazole Derivatives:
  • Target Compound : Oxazole-hydroxymethyl groups may stabilize hydrogen bonding, enhancing solubility in polar solvents.
  • 4-(5-(Dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): Benzimidazole instead of oxazole; benzyl esters increase steric hindrance, reducing hydrolysis rates .
Esterified Compounds:
  • Distearate vs. Benzyl Esters : Stearate chains (C18) provide higher thermal stability than benzyl esters, as seen in polymer applications .

Biological Activity

Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate is a complex organic compound known for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula C50H88N2O8C_{50}H_{88}N_2O_8 and a molecular weight of approximately 845.24 g/mol. It features a butane-1,4-diyl backbone linked to oxazole derivatives, which are known for their diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. The compound’s structure suggests it may exhibit similar activities. For instance, oxazole derivatives have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/ml)Activity against
11.6Candida albicans
20.8Candida tropicalis
33.2Aspergillus niger

These results indicate that compounds with oxazole moieties can be effective in inhibiting microbial growth .

Anti-Tubercular Activity

Research has also focused on the anti-tubercular properties of oxazole derivatives. For example, certain substituted oxadiazole compounds have demonstrated promising activity against Mycobacterium tuberculosis.

Compound% Inhibition at 250 µg/ml% Inhibition at 100 µg/ml
2a92%92%
2b96%91%

The findings suggest that structural modifications in oxazole derivatives can enhance their efficacy against tuberculosis .

The biological activity of this compound is likely attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : Many oxazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and fungi.
  • Membrane Disruption : The hydrophobic nature of the distearate component may facilitate interactions with lipid membranes, leading to increased permeability and cell death.

Study on Antimicrobial Efficacy

A study conducted by Singh et al. evaluated various substituted oxazoles for their antibacterial properties. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the butane-1,4-diyl structure may enhance these effects .

Research on Anti-Tuberculosis Activity

Another notable study explored the synthesis of novel oxadiazole-based compounds aimed at targeting M. tuberculosis. The compounds demonstrated low MIC values, indicating high potency against resistant strains .

Q & A

Q. What are the standard synthetic routes for Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole precursor. For example, a similar compound in used diethyl ester intermediates derived from triazole precursors via reflux in polar solvents like DMSO. For the target compound, the oxazole core could be esterified with stearic acid under acidic or basic catalysis. Key steps include:
  • Condensation : Reflux the oxazole precursor with stearic acid derivatives in ethanol or DMSO, using glacial acetic acid as a catalyst (as seen in ).
  • Purification : Distill under reduced pressure, followed by crystallization using ethanol-water mixtures to isolate the product (yield ~65%) .
  • Optimization : Vary reflux duration (4–18 hours), solvent polarity, and catalyst concentration to improve yield. Monitor via TLC or HPLC for reaction completion.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the oxazole ring structure, butane linker, and stearate ester groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify ester C=O stretches (~1740 cm1^{-1}) and oxazole C-N vibrations (~1650 cm1^{-1}) .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/O percentages.

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : Due to the hydrolytic sensitivity of ester groups:
  • Storage : Keep under inert gas (N2_2/Ar) at –20°C in amber glass vials to prevent moisture absorption and photodegradation .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC to assess decomposition pathways.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its antimicrobial or antioxidant potential?

  • Methodological Answer :
  • Antioxidant Assays : Use the DPPH radical scavenging method (as in ). Prepare serial dilutions (1–100 µM) in DMSO, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Compare with ascorbic acid as a positive control .
  • Antimicrobial Screening : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Determine minimum inhibitory concentrations (MICs) using CLSI guidelines. Include solvent controls to rule out DMSO toxicity .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., microbial efflux pumps or antioxidant enzymes). Validate with in vitro enzyme inhibition assays .
  • Transcriptomics/Proteomics : Expose microbial cultures to sub-MIC concentrations and analyze differential gene/protein expression via RNA-seq or LC-MS/MS to identify disrupted pathways .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

  • Methodological Answer :
  • Analog Synthesis : Modify the oxazole ring (e.g., replace hydroxymethyl with carboxyl groups) or vary the stearate chain length. Use methods from , such as reacting with substituted isothiocyanates to introduce heterocycles .
  • Biological Testing : Compare analogs’ bioactivity profiles to identify critical functional groups. For example, longer alkyl chains may enhance membrane disruption in antimicrobial assays.

Experimental Design and Data Analysis

Q. How should researchers address contradictory data in spectroscopic characterization?

  • Methodological Answer :
  • Peak Assignments : Re-examine NMR spectra with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Purity Verification : Re-crystallize the compound and repeat elemental analysis. Contradictions may arise from residual solvents or byproducts .

Q. What experimental controls are essential when assessing this compound’s bioactivity?

  • Methodological Answer :
  • Solvent Controls : Include DMSO at the same concentration used in test samples to rule out solvent effects.
  • Positive Controls : Use established antimicrobials (e.g., ciprofloxacin) or antioxidants (e.g., Trolox) to validate assay conditions .

Engineering and Process Challenges

Q. What separation technologies are suitable for scaling up the synthesis of this compound?

  • Methodological Answer :
  • Membrane Filtration : Use nanofiltration membranes to concentrate the product post-reaction.
  • Column Chromatography : Optimize silica gel or reverse-phase columns for large-scale purification, referencing CRDC subclass RDF2050104 on separation technologies .

Q. How can process simulation tools improve the reproducibility of its synthesis?

  • Methodological Answer :
    Utilize Aspen Plus or COMSOL to model reaction kinetics and solvent effects. Adjust parameters (e.g., temperature gradients, stirring rates) to minimize batch-to-batch variability, as outlined in CRDC subclass RDF2050108 .

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